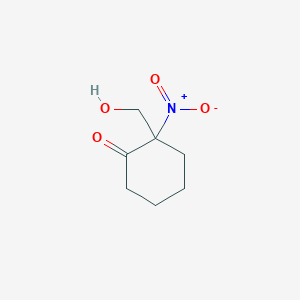
2-(Hydroxymethyl)-2-nitrocyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)-2-nitrocyclohexan-1-one is an organic compound with a unique structure that includes both hydroxymethyl and nitro functional groups attached to a cyclohexanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-nitrocyclohexan-1-one can be achieved through several methodsThis can be done using formaldehyde in the presence of a base such as sodium hydroxide . The reaction conditions typically require controlled temperatures and careful handling of reagents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and hydroxymethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxymethyl)-2-nitrocyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 2-(Carboxymethyl)-2-nitrocyclohexan-1-one.
Reduction: 2-(Hydroxymethyl)-2-aminocyclohexan-1-one.
Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)-2-nitrocyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Hydroxymethyl)-2-nitrocyclohexan-1-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydroxymethyl group can participate in hydrogen bonding and other interactions that influence the compound’s activity. These interactions can affect cellular pathways and processes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-(Hydroxymethyl)-2-nitrocyclohexan-1-one can be compared with similar compounds such as:
2-(Hydroxymethyl)-2-nitrocyclopentan-1-one: Similar structure but with a five-membered ring, leading to different chemical properties and reactivity.
2-(Hydroxymethyl)-2-nitrobenzene: Contains an aromatic ring, which significantly alters its chemical behavior and applications.
2-(Hydroxymethyl)-2-nitrobutane: A linear compound with different steric and electronic properties.
The uniqueness of this compound lies in its combination of a cyclohexanone ring with both hydroxymethyl and nitro groups, providing a versatile platform for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
88226-39-5 |
|---|---|
Molekularformel |
C7H11NO4 |
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-2-nitrocyclohexan-1-one |
InChI |
InChI=1S/C7H11NO4/c9-5-7(8(11)12)4-2-1-3-6(7)10/h9H,1-5H2 |
InChI-Schlüssel |
KZPGVNDWANKMAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(=O)C1)(CO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


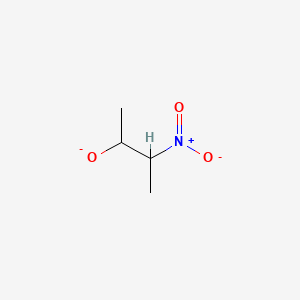
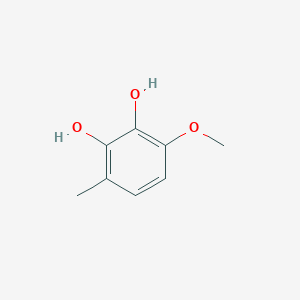
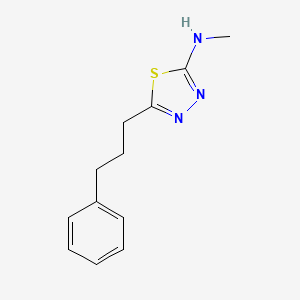
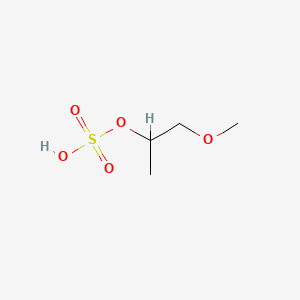
![8,8-Dimethyl-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14401939.png)
![N,N-Dicyclohexyl-N'-[4-(4-nitroanilino)phenyl]thiourea](/img/structure/B14401949.png)
![[2,2'-Binaphthalene]-8,8'(5H,5'H)-dione, 6,6',7,7'-tetrahydro-](/img/structure/B14401954.png)
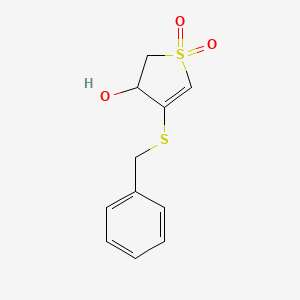
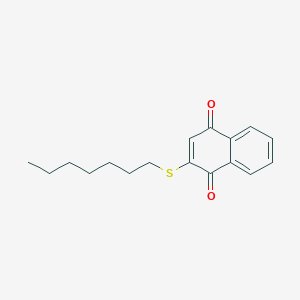

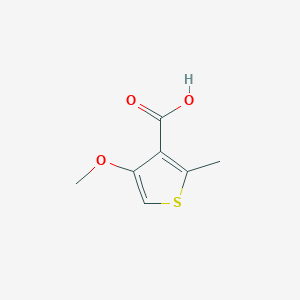
![(6S,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene](/img/structure/B14401983.png)

![Acetic acid;4-cyclopentylidene-2,3-dithiaspiro[4.4]nonan-1-ol](/img/structure/B14401985.png)
